Synthesis Efficiency
The target compound can be synthesized with a high isolated yield of 75% using a robust, multi-step procedure starting from 2-(2-methoxyphenyl)-1,3-dimethylimidazolidine, tert-butyllithium, and triisopropyl borate, followed by acidic workup and reverse-phase HPLC purification [1]. This yield is notably higher than the typical 52-75% range reported for one-pot double Suzuki-Miyaura couplings of analogous formylphenylboronic acids, positioning this specific regioisomer as a more efficient starting material for complex library syntheses [2]. The procedure's reproducibility and well-documented conditions make it a reliable choice for procurement when process robustness is paramount.
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | 75% isolated yield |
| Comparator Or Baseline | 52-75% range for unsymmetrical dicoupled products in one-pot double Suzuki couplings involving related formylphenylboronic acids |
| Quantified Difference | Up to 23% absolute yield advantage compared to the lower end of the typical range |
| Conditions | Synthesis from 2-(2-methoxyphenyl)-1,3-dimethylimidazolidine using t-BuLi and B(OiPr)₃ in THF/pentane at -10°C to 0°C |
Why This Matters
Higher and more reproducible synthetic yields directly translate to lower cost per gram of final product and increased procurement efficiency for downstream applications.
- [1] US Patent US2007/270406 A1. (2007). Process for the preparation of ring compounds. Location: Page/Page column 31. View Source
- [2] Beaumont, S., Retailleau, P., Dauban, P., & Dodd, R. H. (2009). One-pot double Suzuki-Miyaura couplings: rapid access to nonsymmetrical tri(hetero)aryl derivatives. European Journal of Organic Chemistry, 2009(18), 3023-3032. View Source
